molecular formula C14H11BrClNO2 B8721108 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

Cat. No. B8721108
M. Wt: 340.60 g/mol
InChI Key: UBMNDTYURMZGGN-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H11BrClNO2 and its molecular weight is 340.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-7-2-9(15)8-12(13)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)

InChI Key

UBMNDTYURMZGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-methoxybenzoic acid (20 g) obtained in step B and 0.34 mL of N,N-dimethylformamide were dissolved in 380 mL of dichloromethane, and the solution was cooled to 0° C. This solution was stirred for 30 minutes at 0° C., with oxalyl chloride (11.3 mL) being added little by little thereto, and then the mixture was stirred for 3 hours at room temperature. The reaction mixture was distilled under reduced pressure and dried to obtain a light yellow solid. This solid was added, with the use of 120 mL of dichloromethane, to a solution of 11.1 g of 4-chloroaniline and 45 mL of N,N-diisopropylethylamine dissolved in 380 mL of dichloromethane. The mixture was stirred for 2 hours and a half at room temperature, and then 300 mL of water was added. The organic layer was separated, and the aqueous layer was extracted twice with 100 mL of dichloromethane. After the respective organic layers were combined, the combined organic layer was washed with 200 mL of a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. The anhydrous sodium sulfate was separated by filtration, and then washed with dichloromethane. The filtrate and the washings were combined, dichloromethane was distilled off under reduced pressure, and the resulting residue was washed with methanol. The resulting solid was dried under reduced pressure to obtain 23.6 g (80%) of 5-bromo-N-(4-chlorophenyl)-2-methoxybenzamide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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